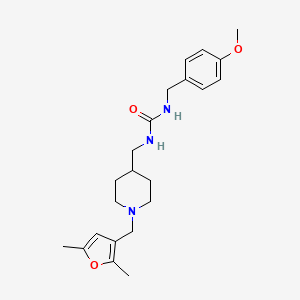

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Descripción

This compound is a urea derivative featuring a piperidine core substituted with a 2,5-dimethylfuran-3-ylmethyl group and a 4-methoxybenzyl moiety. Its structure combines aromatic and heterocyclic elements, which may influence its physicochemical properties, such as solubility, lipophilicity, and binding interactions.

Propiedades

IUPAC Name |

1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-16-12-20(17(2)28-16)15-25-10-8-19(9-11-25)14-24-22(26)23-13-18-4-6-21(27-3)7-5-18/h4-7,12,19H,8-11,13-15H2,1-3H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXGWRHHZVDRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2,5-dimethylfuran with a suitable alkylating agent to introduce the piperidine ring.

Introduction of the Urea Moiety: The piperidine intermediate is then reacted with an isocyanate derivative to form the urea linkage. This step often requires the use of a base such as triethylamine to facilitate the reaction.

Final Coupling: The final step involves coupling the intermediate with 4-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can be reduced to modify the piperidine ring or the urea moiety.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the piperidine ring could produce secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the furan moiety is known to enhance the compound's interaction with biological targets, potentially leading to the inhibition of tumor growth .

- Neuropharmacological Effects : The piperidine ring is often associated with neuroactive properties. Studies have suggested that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic effects in treating neurodegenerative diseases .

- Antimicrobial Properties : The compound's structural features may confer antibacterial activity. Preliminary studies have shown that modifications to the urea group can enhance the efficacy against Gram-positive and Gram-negative bacteria .

Synthetic Applications

- Building Block for Complex Molecules : The unique structure of this compound allows it to serve as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds .

- Catalyst Development : The compound has potential applications in catalysis, especially in reactions involving heteroatoms due to its nitrogen-containing framework. This makes it a candidate for designing new catalytic systems for organic transformations .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperidine-Linked Urea Derivatives

- BG15818 (1-({1-[(2,5-Dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-3-[(thiophen-2-yl)methyl]urea): Structural Difference: Replaces the 4-methoxybenzyl group with a thiophen-2-ylmethyl substituent. Impact: The thiophene ring introduces sulfur-based aromaticity, which may alter electronic properties and binding interactions compared to the methoxybenzyl group. Molecular Weight: 361.50 g/mol (vs. target compound’s ~395.47 g/mol), indicating lower bulk .

- Compound 18 (1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea): Structural Difference: Substitutes dimethylfuran with a 2-oxaadamantyl group and incorporates a triazine ring. The 2-oxaadamantyl group increases rigidity, possibly improving selectivity but reducing solubility .

Compound 26 (1-(2-Oxaadamant-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea) :

Bioactive Piperidine Derivatives with Aromatic Substitutions

- DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole): Structural Difference: Lacks a urea group; instead, it has an indole-pyridine system. Impact: Reported as a synergist for carbapenems against MRSA. The dimethylphenyl group may enhance hydrophobic interactions .

- CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole): Structural Difference: Chlorophenyl and dimethylbenzyl substituents replace the dimethylfuran and methoxybenzyl groups.

Urea Derivatives with Aromatic and Heterocyclic Motifs

- 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (1042725-27-8) :

- Structural Difference : Incorporates a dioxopyrrolidinyl ring and dual methoxyphenyl groups.

- Impact : The dioxopyrrolidinyl group introduces additional hydrogen-bonding sites and conformational rigidity. Dual methoxy groups may increase metabolic liability via O-demethylation pathways compared to the single methoxybenzyl group in the target compound .

Comparative Data Table

Key Research Findings and Implications

- Electronic Effects : The 4-methoxybenzyl group in the target compound provides electron density, enhancing interactions with aromatic residues in enzymes or receptors. In contrast, thiophene (BG15818) or chloroaryl (CDFII) substituents prioritize hydrophobic or π-stacking interactions .

- Metabolic Stability : Dimethylfuran may reduce oxidative metabolism compared to thiophene or methoxyphenyl groups, which are prone to CYP450-mediated modifications .

Actividad Biológica

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and the implications of its structure on pharmacological efficacy.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 361.5 g/mol. Its structure includes a piperidine core, a furan moiety, and a methoxybenzyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇N₃O₂ |

| Molecular Weight | 361.5 g/mol |

| CAS Number | 1234860-34-4 |

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. Key steps may include:

- Preparation of 2,5-Dimethylfuran : This can be achieved through reactions involving furan and ethylene.

- Functionalization of Piperidine : The piperidine ring is modified to introduce the desired substituents.

- Formation of Urea Linkage : The final step involves the coupling of the piperidine derivative with the methoxybenzyl group to form the urea structure.

Anticancer Potential

Research indicates that compounds similar to 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea exhibit significant anticancer properties. The compound has been investigated for its role as an inhibitor of key signaling pathways involved in cancer cell proliferation.

Mechanism of Action :

The compound interacts with specific targets such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), leading to inhibition of tumor growth and induction of apoptosis in various cancer cell lines .

Antimalarial Activity

In addition to its anticancer properties, derivatives of urea compounds have shown promising antimalarial activity against Plasmodium falciparum. A quantitative structure-activity relationship (QSAR) analysis suggests that modifications to the urea moiety can enhance bioactivity while maintaining selectivity towards malaria parasites over mammalian cells .

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| 1-((1-((2,5-Dimethylfuran... | 0.09 | 54 |

| Urea derivative A | 0.22 | 55 |

Study on Anticancer Activity

A study evaluating the effects of this compound on cancer cell lines revealed that it significantly inhibited cell growth in vitro. The mechanism was linked to its ability to disrupt critical signaling pathways associated with cell survival .

Study on Antimalarial Activity

In another study focused on antimalarial properties, several derivatives were tested for their efficacy against PfCDPK1, a key enzyme in malaria parasites. The results indicated that certain modifications to the urea structure improved both potency and selectivity .

Q & A

Basic: What are the common synthetic routes for preparing 1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Alkylation of piperidin-4-ylmethanol with (2,5-dimethylfuran-3-yl)methyl chloride to introduce the furan moiety.

- Step 2: Functionalization of the piperidine nitrogen with a methylene group via reductive amination or nucleophilic substitution.

- Step 3: Urea formation using 4-methoxybenzyl isocyanate or carbodiimide-mediated coupling.

Characterization:

- Intermediate purity is verified via HPLC with mobile phases containing methanol and buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .

- Structural confirmation employs H NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for methoxybenzyl groups) and IR spectroscopy (urea C=O stretch ~1640–1680 cm) .

Basic: How is the compound’s purity assessed, and what chromatographic conditions are optimal?

Methodological Answer:

- HPLC conditions:

- Impurity profiling uses gradient elution to resolve byproducts like unreacted amines or hydrolyzed urea derivatives.

Advanced: How can researchers design experiments to evaluate the compound’s biological activity, such as kinase inhibition or antiproliferative effects?

Methodological Answer:

- In vitro assays:

- Kinase inhibition: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ assays to measure IC values. Include controls like staurosporine .

- Antiproliferative activity: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Normalize data to vehicle-treated controls and validate via Western blot for apoptosis markers (e.g., caspase-3) .

- Data interpretation: Compare dose-response curves and use ANOVA for statistical significance (p < 0.05).

Advanced: How should structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

Methodological Answer:

- Key modifications:

- Validation: Test analogs in parallel using standardized bioassays and correlate results with computational docking (e.g., AutoDock Vina) to identify binding poses in target proteins .

Advanced: How can discrepancies in spectral data (e.g., unexpected 1^11H NMR shifts) be resolved during characterization?

Methodological Answer:

- Troubleshooting steps:

- Solvent effects: Confirm deuterated solvent purity (e.g., DMSO-d vs. CDCl) and check for residual protons.

- Dynamic effects: Perform variable-temperature NMR to detect conformational exchange broadening.

- Stereochemistry: Use NOESY or ROESY to assign axial/equatorial substituents on the piperidine ring .

- Cross-validation: Compare with analogous compounds, such as 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, which shows predictable aromatic splitting patterns .

Advanced: What strategies address solubility limitations in aqueous biological assays?

Methodological Answer:

- Formulation optimization:

- Validation: Measure solubility via nephelometry and confirm stability via LC-MS over 24 hours.

Advanced: How should contradictory bioactivity data between in vitro and cell-based assays be analyzed?

Methodological Answer:

- Potential causes:

- Mitigation: Design prodrugs (e.g., ester derivatives) or use efflux pump inhibitors (e.g., verapamil) in cell assays .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Tools:

- ADMET prediction: Use SwissADME or pkCSM to estimate permeability (Caco-2), cytochrome P450 inhibition, and half-life.

- Molecular dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

- Validation: Compare predictions with experimental data from rat pharmacokinetic studies (e.g., IV/PO dosing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.